4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The pyrimidine ring is often formed via condensation reactions involving amidines and β-dicarbonyl compounds . The final coupling step involves the reaction of the pyrazole and pyrimidine intermediates under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H14F3N5 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H14F3N5/c1-4-16-11-17-9(5-10(18-11)12(13,14)15)8-6-20(3)19-7(8)2/h5-6H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
LNVLLJXWTIOFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C |
Origin of Product |
United States |
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